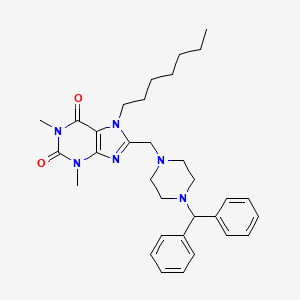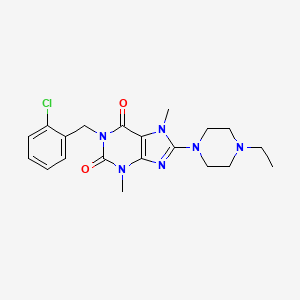![molecular formula C21H19NO4S2 B2906109 3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine CAS No. 1705271-32-4](/img/structure/B2906109.png)
3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is a complex organic compound that features a unique combination of functional groups, including a methoxybenzenesulfonyl group, a thiophenyl group, and an azetidine ring
Mécanisme D'action
Target of Action
Azetidinones, a class of compounds to which this molecule belongs, have been reported to target transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell-wall synthesis .
Mode of Action
These compounds typically inhibit their target enzymes, preventing them from performing their normal function .
Biochemical Pathways
Given that azetidinones are known to target enzymes involved in bacterial cell-wall synthesis, it can be inferred that this compound may affect the biochemical pathways related to cell-wall biosynthesis .
Result of Action
Based on the known action of similar compounds, it can be inferred that the inhibition of the target enzymes would likely result in the disruption of bacterial cell-wall synthesis, potentially leading to the death of the bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Methoxybenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-methoxybenzene using benzenesulfonyl chloride in the presence of a base such as pyridine.
Preparation of the Thiophenyl Intermediate: The thiophenyl group can be introduced through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Thiophen-3-yl derivatives: Compounds containing the thiophenyl group, which can exhibit similar electronic properties.
Azetidine derivatives: Compounds containing the azetidine ring, which can provide similar structural features.
Uniqueness
3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry, materials science, and organic synthesis .
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-26-18-6-8-19(9-7-18)28(24,25)20-12-22(13-20)21(23)16-4-2-15(3-5-16)17-10-11-27-14-17/h2-11,14,20H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPYDWMBYYOSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2906027.png)
![1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2906028.png)






![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
![[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride](/img/structure/B2906045.png)
![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)

![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
